molecular formula C24H23ClN2O6S B4694467 methyl 3-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate

methyl 3-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate

Cat. No. B4694467
M. Wt: 503.0 g/mol
InChI Key: NEOUCQKSSBLDBM-UHFFFAOYSA-N
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Description

Methyl 3-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate is a useful research compound. Its molecular formula is C24H23ClN2O6S and its molecular weight is 503.0 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 3-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate is 502.0965353 g/mol and the complexity rating of the compound is 775. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality methyl 3-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Bioassay Screening

A study focused on the cyclization reaction of benzyl alcohol containing amides, including methyl 3-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate. The research highlighted unique chlorination developments yielding novel azoles, with a detailed analysis of molecular structures using X-ray crystallography and spectroscopic analyses. The study also conducted molecular docking studies to understand the interaction of these compounds within the active site of the cyclooxygenase-2 enzyme and in vitro bioassay screenings for enzyme inhibition potency (Al-Hourani et al., 2018).

Synthesis and Biological Evaluation as Enzyme Inhibitors

Another research developed a series of substituted benzenesulfonamides, which included methyl 3-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate. These compounds were evaluated as membrane-bound phospholipase A2 inhibitors. The study provided insights into the structure-activity relationship, highlighting certain compounds with significant inhibition potency in vitro and their effects in reducing the size of myocardial infarction in animal models (Oinuma et al., 1991).

Synthesis, Crystal Structure, and Bioassay Studies

Further research focused on the synthesis and molecular structure determination of related compounds using X-ray crystallography. These studies explored the interaction of these compounds with cyclooxygenase enzymes, comparing their inhibition potency to known drugs. This research provides valuable insights into the potential therapeutic applications of these compounds (Al-Hourani et al., 2020).

Enzymatic Resolution and Pharmaceutical Applications

A study on the enzymatic resolution of threo amides related to methyl 3-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate, highlighted the preparation of enantiomerically pure compounds. These compounds serve as precursors for pharmaceuticals like thiamphenicol and florfenicol, indicating their significance in drug synthesis (Kaptein et al., 1998).

Anti-Inflammatory Activity

Research on heterocyclic chemistry, particularly focusing on methyl 3-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate, has led to the discovery of compounds with significant anti-inflammatory activity. This study involved the synthesis of cyclic compounds and their evaluation for anti-inflammatory efficacy, demonstrating higher activity than standard anti-inflammatory drugs (Osarodion, 2020).

Antiplatelet Inhibitory Activity

Another study synthesized derivatives from reactions involving amino acids and methyl cyano salicylate. These derivatives were tested for antiplatelet inhibitory activity, which is crucial in preventing blood clots and related cardiovascular diseases (Alajelee, 2006).

properties

IUPAC Name

methyl 4-chloro-3-[[2-(N-methylsulfonyl-4-phenylmethoxyanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O6S/c1-32-24(29)18-8-13-21(25)22(14-18)26-23(28)15-27(34(2,30)31)19-9-11-20(12-10-19)33-16-17-6-4-3-5-7-17/h3-14H,15-16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOUCQKSSBLDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CN(C2=CC=C(C=C2)OCC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 3-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate
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methyl 3-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate
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methyl 3-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate
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methyl 3-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate
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methyl 3-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate
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methyl 3-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.